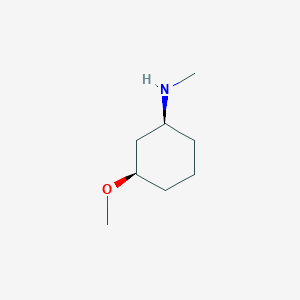

cis-(3-Methoxy-cyclohexyl)-methyl-amine

Description

cis-(3-Methoxy-cyclohexyl)-methyl-amine is a cyclohexylamine derivative featuring a methoxy group (-OCH₃) at the 3-position of the cyclohexane ring and a methylamine (-CH₂NH₂) substituent. The cis stereochemistry indicates that these groups occupy the same face of the cyclohexane ring, influencing its spatial arrangement and physicochemical properties. The compound’s structural uniqueness lies in the combination of a polar methoxy group and a primary amine, which may enhance solubility and reactivity compared to non-polar analogs.

Properties

IUPAC Name |

(1S,3R)-3-methoxy-N-methylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-9-7-4-3-5-8(6-7)10-2/h7-9H,3-6H2,1-2H3/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWXJXHZSSYDVQB-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCC(C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1CCC[C@H](C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-(3-Methoxy-cyclohexyl)-methyl-amine typically involves the following steps:

Starting Material: The synthesis begins with cyclohexanone, which undergoes a methoxylation reaction to introduce the methoxy group at the third position.

Methoxylation: The methoxylation can be achieved using methanol and an acid catalyst under reflux conditions.

Amination: The resulting 3-methoxy-cyclohexanone is then subjected to reductive amination using methylamine and a reducing agent such as sodium cyanoborohydride to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: cis-(3-Methoxy-cyclohexyl)-methyl-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas and a metal catalyst to reduce the cyclohexane ring or the methoxy group.

Substitution: Nucleophilic substitution reactions can occur at the amine group, where the methylamine can be replaced with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Ketones or carboxylic acids.

Reduction: Reduced cyclohexane derivatives.

Substitution: Various substituted amines.

Scientific Research Applications

cis-(3-Methoxy-cyclohexyl)-methyl-amine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-(3-Methoxy-cyclohexyl)-methyl-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The methoxy group and the amine group play crucial roles in its binding affinity and specificity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following compounds share structural similarities with cis-(3-Methoxy-cyclohexyl)-methyl-amine:

| Compound Name | Substituents | Functional Groups | Molecular Formula | Key Features |

|---|---|---|---|---|

| This compound | 3-OCH₃, -CH₂NH₂ (cis) | Methoxy, primary amine | C₈H₁₇NO | Polar methoxy group enhances solubility; cis stereochemistry affects conformation. |

| cis-3-Methylcyclohexylamine | 3-CH₃, -NH₂ (cis) | Methyl, primary amine | C₇H₁₅N | Less polar due to methyl group; cis isomer may exhibit higher bioavailability. |

| cis-4-Methylcyclohexylamine hydrochloride | 4-CH₃, -NH₂ (cis) + HCl | Methyl, ammonium chloride | C₇H₁₆ClN | Charged species with improved crystallinity; positional isomerism alters reactivity. |

| 4-Amylcyclohexylamine (cis/trans mixture) | 4-C₅H₁₁, -NH₂ | Amyl, primary amine | C₁₁H₂₃N | Bulky substituent reduces solubility; mixture complicates stereochemical analysis. |

| cis-4-Amino-1-methylcyclohexanol | 4-NH₂, 1-CH₃, -OH (cis) | Hydroxyl, methyl, amine | C₇H₁₅NO | Hydroxyl group increases hydrogen bonding; polar compared to methoxy analogs. |

| 3-MeOMA ([1-(3-methoxyphenyl)propan-2-yl]methylamine) | Aromatic 3-OCH₃, -CH(CH₃)NH₂ | Methoxy, secondary amine | C₁₁H₁₇NO | Aromatic ring enhances π-π interactions; distinct from cyclohexane-based analogs. |

Physicochemical and Reactivity Differences

- Methoxy vs. Methyl Groups : The methoxy group in this compound increases polarity and hydrogen-bonding capacity compared to methyl-substituted analogs like cis-3-Methylcyclohexylamine. This may enhance solubility in polar solvents .

- For example, pyrolysis studies on cyclohexane derivatives show cis isomers decompose at lower temperatures (e.g., 400°C vs. 475°C for trans isomers) .

- Functional Group Impact: The hydroxyl group in cis-4-Amino-1-methylcyclohexanol enables stronger hydrogen bonding, whereas the methoxy group in the target compound offers moderate polarity without proton donation .

Q & A

Q. What synthetic strategies are commonly employed to prepare cis-(3-Methoxy-cyclohexyl)-methyl-amine, and how do reaction conditions influence stereochemical outcomes?

Synthesis typically involves ring-functionalization of cyclohexane derivatives. A base-catalyzed nucleophilic substitution (e.g., benzyl chloroformate with cis-(2-hydroxymethyl)cyclohexylamine) is a common route, where steric and electronic factors dictate stereoselectivity. The use of triethylamine as a base neutralizes HCl byproducts, favoring the cis isomer . Reaction solvents (polar aprotic vs. protic) and temperature gradients (e.g., slow cooling to stabilize intermediates) further refine stereochemical purity.

Q. What analytical techniques are critical for confirming the stereochemical purity of this compound?

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (HPLC-HRMS) is essential for structural confirmation and purity assessment. Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, resolves stereochemical features via coupling constants (e.g., axial vs. equatorial proton splitting in cyclohexane rings). X-ray crystallography provides definitive stereochemical proof but requires single-crystal samples .

Q. How can researchers differentiate cis and trans isomers of cyclohexylamine derivatives during synthesis?

Isomer differentiation relies on spectroscopic and chromatographic methods. For example, in -NMR, cis isomers exhibit distinct splitting patterns due to vicinal coupling between axial and equatorial protons. Reverse-phase HPLC with chiral columns can separate isomers based on retention times, while differential scanning calorimetry (DSC) identifies phase transitions unique to each isomer .

Advanced Research Questions

Q. How does the cis configuration influence the compound’s reactivity in coordination chemistry, particularly in platinum-based anticancer complexes?

The cis configuration in cyclohexylamine ligands enhances steric accessibility for binding to platinum(II) centers, as seen in cis-Pt(N-chpda)X complexes (X = Cl, oxalate). This geometry facilitates ligand substitution reactions critical for DNA adduct formation. The trans effect, where stronger ligands (e.g., NH) direct substitution to opposite positions, is minimized in cis configurations, stabilizing intermediates during dimer cleavage .

Q. What computational methods are employed to predict and rationalize the stability of this compound under varying pH and thermal conditions?

Density functional theory (DFT) calculations model conformational energy landscapes, identifying low-energy cis conformers stabilized by intramolecular hydrogen bonding (e.g., methoxy-O···H-N interactions). Molecular dynamics (MD) simulations predict thermal stability by analyzing bond dissociation energies under stress (e.g., 298–500 K). Experimental validation via thermogravimetric analysis (TGA) correlates decomposition profiles with computational predictions .

Q. How do cis/trans isomerization dynamics impact the compound’s biological activity, and what experimental approaches quantify this effect?

Isomerization alters bioavailability and target binding. For instance, cis isomers of cyclohexylamine derivatives show higher membrane permeability due to reduced polarity. Kinetic studies using stopped-flow spectrophotometry monitor isomerization rates in buffered solutions (pH 7.4, 37°C). Bioactivity assays (e.g., enzyme inhibition or receptor binding) compare IC values for cis vs. trans forms, revealing stereospecific pharmacodynamics .

Q. What strategies resolve contradictions in reported synthetic yields or characterization data for this compound?

Discrepancies often arise from batch-specific impurities or unoptimized reaction conditions. Cross-validation using orthogonal techniques (e.g., HRMS + NMR + elemental analysis) ensures data consistency. Replicating syntheses under inert atmospheres (e.g., argon) minimizes oxidative byproducts. Meta-analyses of published protocols identify critical variables (e.g., catalyst loading, reaction time) requiring standardization .

Q. How can researchers design in vivo studies to evaluate the metabolic stability of this compound?

Stable isotope labeling (e.g., -methoxy groups) tracks metabolic pathways via mass spectrometry. Microsomal incubation assays (human liver microsomes) quantify phase I/II metabolism rates. Pharmacokinetic studies in rodent models measure plasma half-life () and tissue distribution. Comparative studies with deuterated analogs assess deuteration effects on metabolic stability .

Methodological Considerations

Q. What protocols optimize the scalability of this compound synthesis while retaining stereochemical fidelity?

- Batch Reactor Optimization : Use continuous-flow reactors to control exothermic reactions and reduce side products.

- Catalyst Screening : Test palladium or nickel catalysts for hydrogenation steps to improve enantiomeric excess (ee).

- In-line Analytics : Implement real-time HPLC monitoring to adjust reaction parameters dynamically .

Q. How do solvent polarity and counterion selection influence the compound’s solubility and crystallization behavior?

Polar solvents (e.g., ethanol/water mixtures) enhance solubility but may promote isomerization. Counterions like chloride or sulfate stabilize crystalline lattices via ionic interactions. Crystallization trials with anti-solvents (e.g., hexane) under slow evaporation yield high-purity cis crystals. Solubility parameters (Hansen solubility parameters) guide solvent selection for formulation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.